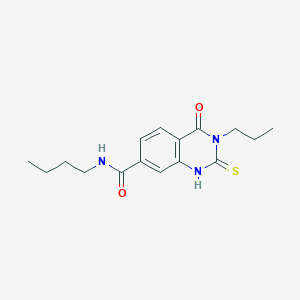

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a quinazoline core substituted with a sulfanylidene group, oxo group, and alkyl chains (butyl and propyl) at specific positions. Its molecular structure has been elucidated using crystallographic tools like SHELXL and OLEX2, which are standard for small-molecule refinement and analysis .

Properties

IUPAC Name |

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-3-5-8-17-14(20)11-6-7-12-13(10-11)18-16(22)19(9-4-2)15(12)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWIDJDJDHZZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfanylidene group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, this compound is compared to three structurally related quinazoline derivatives (Table 1). The comparison focuses on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Quinazoline Derivatives

Key Findings:

Substituent Impact on Lipophilicity :

The N-butyl and 3-propyl groups in the target compound contribute to its higher LogP (3.2) compared to the methyl-substituted analog (LogP 1.8). This suggests enhanced membrane permeability, critical for kinase inhibitor efficacy .

Solubility Trends :

The target compound’s low aqueous solubility (0.12 mg/mL in DMSO) contrasts with the methyl-substituted derivative’s water solubility (0.45 mg/mL), likely due to reduced polar surface area from alkyl chains.

Biological Activity :

Unlike the benzyl-substituted analog (neuroprotective), the target compound’s bulky alkyl chains favor ATP-binding pocket interactions in kinases, aligning with crystallographic studies refined via SHELXL .

Synthetic Flexibility :

The ester-functionalized analog (N-ethyl-4-oxo-2-thioxo-1,2,3,4-THQ-7-ester) demonstrates how carboxamide-to-ester substitution alters metabolic stability, a factor optimized in drug design pipelines using OLEX2-driven structural analysis .

Methodological Considerations in Comparative Studies

- Crystallographic Refinement : SHELXL’s robust handling of high-resolution data enables precise comparison of bond lengths and angles between analogs, revealing steric effects of the N-butyl group .

- Lumping Strategy : As per evidence 4, compounds with shared functional groups (e.g., 4-oxo-2-sulfanylidenes) are often "lumped" in computational models to predict reactivity or environmental persistence, though alkyl chain variations necessitate distinct reaction pathways .

Biological Activity

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with various substituents that may influence its biological activity. The presence of the sulfanylidene group and the carboxamide moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-butyl-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 4h | MCF-7 (breast cancer) | 6.40 |

| Compound 4c | MCF-7 | 9.32 |

| Compound 4b | MCF-7 | 9.46 |

| Doxorubicin (reference) | MCF-7 | 9.18 |

These findings indicate that modifications in the molecular structure can enhance the anticancer properties of quinazoline derivatives, suggesting that N-butyl-4-oxo-3-propyl-2-sulfanylidene may also exhibit similar activities .

The mechanism through which compounds like N-butyl-4-oxo-3-propyl-2-sulfanylidene exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Studies suggest that these compounds may interact with various cellular pathways, including those involved in apoptosis and cell cycle regulation .

Other Biological Activities

In addition to anticancer properties, related compounds have been investigated for other biological activities:

- Antioxidant Activity : Some derivatives demonstrate strong antioxidant properties, which could contribute to their overall therapeutic potential.

- Cholinesterase Inhibition : Certain compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative diseases .

Case Studies

A case study involving a series of synthesized quinazoline derivatives indicated that introducing electron-withdrawing groups significantly enhanced their bioactivity. The study utilized both in vitro assays and computational docking studies to validate the biological activity and binding affinities of these compounds to target proteins.

Example Case Study Findings:

- Study Design : Synthesis of various quinazoline derivatives followed by in vitro testing against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

- Results : The synthesized compounds exhibited dose-dependent cytotoxicity with several derivatives outperforming traditional chemotherapeutics like Doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.